2-nitro-N'-[(3Z)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide
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Overview
Description
2-nitro-N’-[(3Z)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide is a complex organic compound that belongs to the class of indole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-N’-[(3Z)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide typically involves the condensation of 2-nitrobenzohydrazide with an appropriate indole derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-nitro-N’-[(3Z)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can lead to the formation of an amino derivative, while oxidation can result in the formation of various oxidized products .
Scientific Research Applications
2-nitro-N’-[(3Z)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-nitro-N’-[(3Z)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-nitro-N’-[(E)-4-oxo-2-(2-pyrimidinylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene]benzohydrazide
- (E)-1-nitro-2-(2-nitro-prop-1-en-yl)benzene
Uniqueness
2-nitro-N’-[(3Z)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide is unique due to its specific structural features, such as the presence of the indole ring and the nitro group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C18H14N4O4 |
---|---|
Molecular Weight |
350.3 g/mol |
IUPAC Name |
N-(2-hydroxy-1-prop-2-enylindol-3-yl)imino-2-nitrobenzamide |
InChI |
InChI=1S/C18H14N4O4/c1-2-11-21-14-9-5-3-7-12(14)16(18(21)24)19-20-17(23)13-8-4-6-10-15(13)22(25)26/h2-10,24H,1,11H2 |
InChI Key |
XNAZGLZQTMONAV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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